![molecular formula C6H8F2O2 B2984490 (1R,2S)-2-(Difluoromethyl)-2-methylcyclopropane-1-carboxylic acid CAS No. 2411178-78-2](/img/structure/B2984490.png)
(1R,2S)-2-(Difluoromethyl)-2-methylcyclopropane-1-carboxylic acid
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Description
(1R,2S)-2-(Difluoromethyl)-2-methylcyclopropane-1-carboxylic acid, also known as DFMCAA, is a cyclopropane derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been found to possess unique properties that make it a promising candidate for the development of novel drugs.
Scientific Research Applications
Deoxyfluorination of Carboxylic Acids
The development of 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor) as a bench-stable fluorination reagent has enabled the efficient transformation of various carboxylic acids into corresponding acyl fluorides. This method facilitates the synthesis of acyl fluorides and one-pot amidation reactions of carboxylic acids, showcasing a novel application in the field of organic synthesis (Wang et al., 2021).
Ethylene Precursor in Higher Plants
Research on the conversion of labeled 1-aminocyclopropane-1-carboxylic acid (ACC), an ethylene precursor, into nonvolatile metabolites in plants highlights its role in plant physiology. The identification of 1-(malonylamino)cyclopropane-1-carboxylic acid as a major conjugate in wheat leaves underlines the intricate mechanisms plants employ for ethylene production and regulation (Hoffman et al., 1982).
Hepatitis C Virus Inhibitors
The synthesis and application of (1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylic acid (vinyl-ACCA) in the creation of potent hepatitis C virus (HCV) NS3/4A protease inhibitors showcase its importance in pharmaceutical research. This compound serves as a pharmacophoric unit in a new generation of HCV inhibitors, demonstrating the critical role of such cyclopropane derivatives in developing therapeutic agents (Sato et al., 2016).
Enzyme Inhibition Studies
1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) has been studied for its reactivity and inhibition properties regarding 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase. The instability and specific-base catalysis decomposition of DFACC under physiological conditions, along with its inhibition effects on ACC deaminase, provide valuable insights into enzyme functionality and inhibition mechanisms (Liu et al., 2015).
properties
IUPAC Name |
(1R,2S)-2-(difluoromethyl)-2-methylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O2/c1-6(5(7)8)2-3(6)4(9)10/h3,5H,2H2,1H3,(H,9,10)/t3-,6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXQTVZTEQQCRH-DZSWIPIPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@H]1C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-(Difluoromethyl)-2-methylcyclopropane-1-carboxylic acid |
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